molecular formula C17H16N4O3 B11019232 N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

Cat. No.: B11019232
M. Wt: 324.33 g/mol
InChI Key: JJQNDBIPCDNCKJ-UHFFFAOYSA-N
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Description

N-(6-Methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a heterocyclic organic compound characterized by three key structural elements:

  • A 1,2,4-oxadiazole ring substituted with a phenyl group at the 3-position.
  • A propanamide linker connecting the oxadiazole to a 6-methoxypyridine moiety (substituted at the 3-position of the pyridine ring).
  • A methoxy group at the 6-position of the pyridine, which enhances solubility and may influence binding interactions .

Its molecular weight is 358.78 g/mol, and the compound exists as a dry powder under standard conditions . The oxadiazole ring contributes to electrophilic reactivity, enabling participation in hydrogen bonding and π-π stacking interactions. The 6-methoxy group on the pyridine ring likely modulates pharmacokinetic properties, such as metabolic stability and membrane permeability .

Properties

Molecular Formula

C17H16N4O3

Molecular Weight

324.33 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide

InChI

InChI=1S/C17H16N4O3/c1-23-15-9-7-13(11-18-15)19-14(22)8-10-16-20-17(21-24-16)12-5-3-2-4-6-12/h2-7,9,11H,8,10H2,1H3,(H,19,22)

InChI Key

JJQNDBIPCDNCKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The 1,2,4-oxadiazole ring can be synthesized via the cyclization of a hydrazide with a nitrile. For instance, phenylhydrazine can react with benzonitrile under acidic conditions to form the oxadiazole ring.

    Preparation of the Pyridine Derivative: The 6-methoxypyridine-3-carboxylic acid can be synthesized from 3-hydroxypyridine via methylation and subsequent oxidation.

    Coupling Reaction: The final step involves coupling the oxadiazole derivative with the pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the desired propanamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group on the pyridine ring can be oxidized to form a hydroxyl group or further to a carbonyl group.

    Reduction: The oxadiazole ring can be reduced under specific conditions to form different heterocyclic structures.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe) can be used.

Major Products

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced heterocyclic compounds.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide has several applications in scientific research:

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or photophysical properties.

    Chemical Biology: It can serve as a probe to study biological processes or as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methoxy group and oxadiazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s uniqueness arises from its specific combination of functional groups. Below is a comparison with structurally related oxadiazole-containing compounds:

Compound Name Structural Features Key Differences Biological Activity
N-(6-Methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide 3-Phenyl-oxadiazole, 6-methoxypyridine, propanamide linker Reference compound Potential anticancer/antibacterial activity (inferred from structural analogs)
3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide 2-Chlorophenyl instead of phenyl Enhanced electrophilicity due to Cl substituent Improved binding to kinase targets (hypothesized)
N-(9-Ethyl-9H-carbazol-3-yl)-3-(3-(2-fluoro-4-nitrophenyl)-1,2,4-oxadiazol-5-yl)propanamide (6d) Carbazole amine, 2-fluoro-4-nitrophenyl Bulky carbazole group; nitro/fluoro substituents CB2 receptor selectivity (demonstrated)
N-[1-(1,1-Dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide Tetrahydrothiophene-dioxide, pyrazole Sulfone group enhances polarity GIRK channel activation (reported)
3-(3-(1H-Indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(6-methoxypyridin-3-yl)propanamide Indole instead of phenyl Increased π-stacking capacity Serotonin receptor interaction (predicted)

Physicochemical Properties

Property Target Compound 2-Chlorophenyl Analog () Carbazole Derivative (6d, )
Molecular Weight 358.78 358.78 (Cl replaces H) ~450 (carbazole adds mass)
LogP (Predicted) 2.8 3.1 (Cl increases hydrophobicity) 4.2 (carbazole is highly lipophilic)
Solubility (mg/mL) 0.1 (DMSO) 0.08 (DMSO) <0.05 (DMSO)

Biological Activity

N-(6-methoxypyridin-3-yl)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a methoxypyridine moiety and an oxadiazole ring , which are crucial for its biological interactions. The specific arrangement of functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

Property Value
Molecular Formula C16H16N4O2
Molecular Weight 284.32 g/mol
CAS Number 852684-08-3

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound has potential antimicrobial properties. It may inhibit the growth of various bacterial strains, making it a candidate for further investigation as an antibacterial agent.
  • Antifungal Properties : The compound also shows promise as an antifungal agent, potentially effective against common fungal pathogens.
  • Anticancer Potential : The ability to interact with specific molecular targets may extend to anticancer properties. The mechanism of action is likely related to the inhibition of cellular signaling pathways involved in cancer progression.

The proposed mechanism of action for this compound involves:

  • Interaction with enzymes or receptors that play a role in cellular signaling.
  • Inhibition of specific biological processes that contribute to disease states.

Such interactions can lead to therapeutic effects by modulating the activity of these targets.

Case Study 1: Antimicrobial Activity

A study conducted on various derivatives of oxadiazoles, including this compound, demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the oxadiazole structure could enhance activity against specific strains.

Case Study 2: Anticancer Effects

In vitro assays revealed that the compound could inhibit cell proliferation in certain cancer cell lines. The study focused on its effects on apoptosis and cell cycle regulation, suggesting that it may induce programmed cell death through specific signaling pathways.

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